molecular formula C25H36O2 B14702199 4,4'-Methylenebis[2,6-di(propan-2-yl)phenol] CAS No. 24742-46-9

4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]

Cat. No.: B14702199
CAS No.: 24742-46-9
M. Wt: 368.6 g/mol
InChI Key: JDZBDNMBCLGJAP-UHFFFAOYSA-N
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Description

4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as an additive in lubricants and polymers to enhance their stability and performance. The compound’s structure consists of two phenol groups connected by a methylene bridge, with isopropyl groups attached to the phenol rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] typically involves the condensation of 2,6-di(propan-2-yl)phenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:

2C9H12O+CH2OC19H24O2+H2O2 \text{C}_9\text{H}_{12}\text{O} + \text{CH}_2\text{O} \rightarrow \text{C}_{19}\text{H}_{24}\text{O}_2 + \text{H}_2\text{O} 2C9​H12​O+CH2​O→C19​H24​O2​+H2​O

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.

    Industry: Used as an additive in lubricants, fuels, and plastics to enhance their stability and performance.

Mechanism of Action

The antioxidant activity of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the resonance structures of the phenol rings. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis[2,6-di-tert-butylphenol]
  • 4,4’-Methylenebis[2,6-dimethylphenol]
  • 4,4’-Methylenebis[2,6-diisopropylaniline]

Uniqueness

4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is unique due to its specific isopropyl substitution pattern, which enhances its antioxidant properties compared to other similar compounds. The presence of isopropyl groups provides steric hindrance, which helps in stabilizing the phenoxyl radicals formed during the antioxidant activity, making it more effective in preventing oxidative degradation.

Properties

CAS No.

24742-46-9

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C25H36O2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17,26-27H,9H2,1-8H3

InChI Key

JDZBDNMBCLGJAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CC2=CC(=C(C(=C2)C(C)C)O)C(C)C

Origin of Product

United States

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